molecular formula C24H22N2O B2749232 (E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole CAS No. 431985-03-4

(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole

Cat. No.: B2749232
CAS No.: 431985-03-4
M. Wt: 354.453
InChI Key: GKZYFJWJXZAFKV-WUKNDPDISA-N
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Description

(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenoxypropyl group and a styryl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable phenoxypropyl halide reacts with the benzimidazole core.

    Styryl Group Addition: The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with the benzimidazole core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole core or the phenoxypropyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalysts.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Phenoxypropyl Benzimidazole: Lacks the styryl group.

    Styryl Benzimidazole: Lacks the phenoxypropyl group.

Uniqueness

(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole is unique due to the presence of both the phenoxypropyl and styryl groups, which may confer distinct chemical and biological properties compared to its simpler analogs. This combination of functional groups can enhance its binding affinity to molecular targets and improve its biological activity.

Properties

IUPAC Name

1-(3-phenoxypropyl)-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-3-10-20(11-4-1)16-17-24-25-22-14-7-8-15-23(22)26(24)18-9-19-27-21-12-5-2-6-13-21/h1-8,10-17H,9,18-19H2/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZYFJWJXZAFKV-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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